molecular formula C12H20ClN5 B15112970 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15112970
M. Wt: 269.77 g/mol
InChI Key: KBBZRIYYWUPCDF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative characterized by two substituted pyrazole rings connected via a methanamine linker. The compound features a methyl group at the 1-position of the first pyrazole (5-position in tautomeric forms) and a propyl group at the 1-position of the second pyrazole (4-position substitution on the ring). This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as evidenced by analogs in the literature .

The molecular formula is C₁₃H₂₂N₆, with a molecular weight of 262.36 g/mol (calculated from and related analogs). Its SMILES notation is CCCN1C=C(C=N1)CNCC2=CC=NN2C, highlighting the connectivity of the pyrazole rings and alkyl substituents.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-6-17-10-11(8-15-17)7-13-9-12-4-5-14-16(12)2;/h4-5,8,10,13H,3,6-7,9H2,1-2H3;1H

InChI Key

KBBZRIYYWUPCDF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is substituted with another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Key Analogs and Their Properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Yield (%) Key Observations
Target Compound 1-Methyl (Pyrazole A), 1-Propyl (Pyrazole B) C₁₃H₂₂N₆ 262.36 N/A Balanced steric bulk; moderate lipophilicity
1-(1-Isopropyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine () 1-Isopropyl (Pyrazole A) C₁₄H₂₄ClN₅ 297.83 N/A Increased steric hindrance; higher molecular weight due to Cl⁻ counterion
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine () 1-Ethyl (Pyrazole A), N-Methyl linker C₇H₁₃N₃ 139.20 N/A Simplified structure; reduced steric bulk
tert-Butyl derivatives (e.g., 13aw in ) 1-Methyl (Pyrazole A), tert-Butyl carbamate substituent C₂₅H₃₄FN₅O₄ 535.58 67% Lower yield due to bulky tert-butyl group; enhanced stability
(1H-Pyrazol-4-yl)methanamine derivatives (e.g., 13ax in ) Unsubstituted pyrazole (Pyrazole B) C₂₂H₂₇FN₄O₄ 454.48 41% Reduced steric hindrance; lower yield compared to methyl/propyl analogs

Key Findings:

  • Substituent Position : The position of alkyl groups on pyrazole rings significantly impacts synthetic accessibility. For example, 1-methyl substitution on the 5-position of pyrazole (as in the target compound) is synthetically favorable compared to 3-position analogs (e.g., 13au vs. 13aw in ), which require more complex coupling steps .
  • Linker Flexibility : The methanamine linker in the target compound allows for conformational flexibility, unlike rigid carbamate-linked analogs (e.g., 13aw), which may restrict molecular interactions .

NMR Data Highlights ():

  • Target Compound : Expected ¹H NMR signals include:
    • δ 1.05 ppm (triplet, 3H, CH₂CH₂CH₃), δ 3.85 ppm (singlet, 3H, N–CH₃), and δ 7.45–7.70 ppm (pyrazole protons).
  • Analog 13aw : δ 1.45 ppm (tert-butyl, 9H) and δ 7.60 ppm (pyrazole H), with coupling constants consistent with 1-methyl-5-substitution .
  • Analog 13ax : Lower yield (41%) due to reduced steric protection of the unsubstituted pyrazole ring, leading to side reactions .

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